![molecular formula C47H56N10O11 B2452121 N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B2452121.png)
N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BSJ-03-123 es un degradador selectivo de moléculas pequeñas conocido como quimera de direccionamiento de proteólisis (PROTAC). Está diseñado para dirigirse y degradar la cinasa dependiente de ciclina 6 (CDK6), una proteína involucrada en la regulación del ciclo celular. Este compuesto es particularmente significativo en el campo de la investigación del cáncer debido a su capacidad para degradar selectivamente CDK6, inhibiendo así la proliferación de las células cancerosas .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: BSJ-03-123 se sintetiza mediante la conexión de ligandos para Cereblon y CDK6. La ruta de síntesis implica múltiples pasos, incluida la formación de una estructura basada en ftalimida y la incorporación de ligandos específicos que se dirigen a CDK6 y Cereblon . Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control preciso de la temperatura y el pH para garantizar la estabilidad y la eficacia del producto final .
Métodos de producción industrial: La producción industrial de BSJ-03-123 implica la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar una alta pureza y consistencia. El compuesto se produce típicamente en forma sólida y se almacena en condiciones controladas para mantener su estabilidad .
Análisis De Reacciones Químicas
Synthetic Reactions and Key Functional Group Transformations
BSJ-03-123 is assembled through sequential coupling reactions to link three components:
-
CDK4/6 inhibitor moiety (pyrido[2,3-d]pyrimidin-7-one core).
-
PEG-based linker (tetraethylene glycol chain).
-
E3 ubiquitin ligase recruiter (thalidomide-derived cereblon binder).
Reaction Step | Reagents/Conditions | Purpose |
---|---|---|
Amide bond formation | EDC/HOBt, DIPEA, DMF | Couples the pyridinylamino-pyrido[2,3-d]pyrimidin-7-one core to the piperazine-PEG linker. |
Ether linkage synthesis | Williamson ether synthesis (K₂CO₃, DMF, alkyl halide) | Connects the PEG chain to the piperazine nitrogen. |
Esterification | DCC/DMAP, THF | Attaches the thalidomide-derived isoindole-1,3-dione to the terminal PEG hydroxyl via an oxyacetamide bridge. |
Key Stability Considerations :
-
The pyrido[2,3-d]pyrimidin-7-one core is sensitive to strong acids/bases, which may hydrolyze the lactam ring .
-
The tetraethylene glycol linker is susceptible to oxidative cleavage under prolonged exposure to peroxides .
Mechanism of Action: Ubiquitination and Degradation
BSJ-03-123 induces CDK4/6 degradation via the ubiquitin-proteasome system.
Metabolic and Degradation Pathways
BSJ-03-123 undergoes hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4):
Stability Data :
Comparative Reactivity with Analogues
Key Research Findings
Aplicaciones Científicas De Investigación
Therapeutic Applications
The compound exhibits promising therapeutic potential, particularly in oncology and neurology. Its structural components are indicative of various biological activities:
1. Antitumor Activity
- The pyrido[2,3-d]pyrimidine moiety has been associated with significant antitumor properties. Compounds with similar structures have been developed as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation in cancer cells .
- Additionally, derivatives of pyrido[2,3-d]pyrimidines have shown efficacy against various cancer types by targeting tyrosine kinases involved in signal transduction pathways .
2. Neurological Disorders
- The presence of piperazine and dioxoisoindole groups suggests potential applications in treating neurological disorders. These groups are often found in compounds designed to modulate neurotransmitter systems or exert neuroprotective effects .
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on pyrido[2,3-d]pyrimidine derivatives, several compounds demonstrated potent inhibitory effects on tumor cell lines. The results indicated that modifications to the piperazine ring enhanced the selectivity and potency against specific cancer types .
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective properties of similar compounds revealed that they could reduce oxidative stress markers and promote neuronal survival in vitro. This suggests potential applications for treating neurodegenerative diseases .
Data Tables
The following table summarizes the biological activities associated with related compounds:
Mecanismo De Acción
BSJ-03-123 ejerce sus efectos al formar un complejo ternario con CDK6 y Cereblon, una ligasa de ubiquitina E3. Este complejo facilita la ubiquitinación y la posterior degradación proteosomal de CDK6 . La degradación de CDK6 conduce a la detención del ciclo celular en la fase G1, inhibiendo así la proliferación de las células cancerosas . Los objetivos moleculares involucrados en este proceso incluyen la proteína CDK6 y la ligasa E3 Cereblon .
Comparación Con Compuestos Similares
BSJ-03-123 es único en su degradación selectiva de CDK6 sin afectar a proteínas estrechamente relacionadas como CDK4 . Los compuestos similares incluyen otros PROTAC que se dirigen a diferentes proteínas o quinasas, como los degradadores basados en palbociclib . BSJ-03-123 destaca por su alta selectividad y potencia en la degradación de CDK6 .
Lista de compuestos similares:- PROTAC basados en palbociclib
- PROTAC basados en ribociclib
- PROTAC basados en abemaciclib
Actividad Biológica
N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide, commonly referred to as BSJ-03-204, is a complex organic compound notable for its intricate structure and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C29H37N7O4 and a molecular weight of 547.65 g/mol. Its structure includes multiple functional groups such as amines, ketones, and esters that contribute to its reactivity and biological activity. The core structure is derived from pyrido[2,3-d]pyrimidine, known for its pharmacological significance.
Research indicates that BSJ-03-204 functions primarily as a selective Cdk4/6 degrader (PROTAC). This mechanism involves the targeted degradation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound demonstrates cereblon-dependent degradation without affecting IKZF1/3 in Molt4 cells .
Targeted Biological Pathways
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown high affinity for inhibiting DHFR, leading to reduced synthesis of tetrahydrofolate necessary for pyrimidine synthesis .
- Kinase Inhibition : The compound has been investigated for its potential to inhibit various kinases involved in cancer progression. It targets pathways associated with tumor growth and angiogenesis by selectively inhibiting tyrosine kinases like Abl and MAP kinases .
Biological Activity and Therapeutic Potential
The biological activity of BSJ-03-204 has been evaluated through various in vitro studies:
Case Study 1: Cancer Cell Lines
In a study assessing the efficacy of BSJ-03-204 against various cancer cell lines, the compound exhibited significant cytotoxic effects at low micromolar concentrations. The results indicated a reduction in cell viability correlated with increased apoptosis markers.
Case Study 2: Combination Therapy
Combining BSJ-03-204 with established chemotherapeutic agents demonstrated enhanced antitumor activity in preclinical models. This synergy suggests potential applications in combination therapies for resistant cancer types.
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56N10O11/c1-29-34-27-50-47(53-42(34)56(31-6-3-4-7-31)45(63)40(29)30(2)58)51-37-12-10-32(26-49-37)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-48-39(60)28-68-36-9-5-8-33-41(36)46(64)57(44(33)62)35-11-13-38(59)52-43(35)61/h5,8-10,12,26-27,31,35H,3-4,6-7,11,13-25,28H2,1-2H3,(H,48,60)(H,52,59,61)(H,49,50,51,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHCYAOYQIFNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56N10O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.